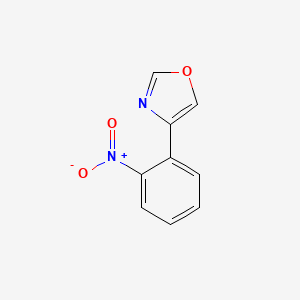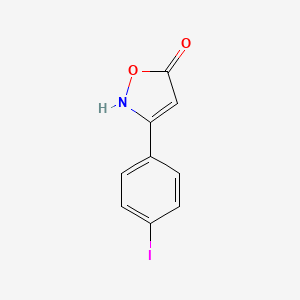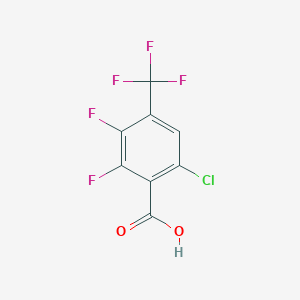![molecular formula C14H16BrN3 B11925798 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrolidinyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole typically involves multiple steps, starting with the preparation of the bromophenyl and pyrrolidinyl intermediates. The bromophenyl group can be introduced through bromination reactions, while the pyrrolidinyl group is often synthesized via cyclization reactions involving appropriate precursors. The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions under specific conditions, such as the use of acidic or basic catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amine, thiol, polar aprotic solvents.
Major Products
科学的研究の応用
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
4-Bromophenyl-2-pyrrolidinyl-imidazole: Lacks the methyl group on the pyrrolidinyl ring.
4-(4-Chlorophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole: Contains a chlorine atom instead of a bromine atom.
4-(4-Bromophenyl)-2-[(2S,4S)-4-ethyl-2-pyrrolidinyl]-1H-imidazole: Contains an ethyl group instead of a methyl group on the pyrrolidinyl ring.
Uniqueness
4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyrrolidinyl and imidazole rings contribute to its potential biological activities.
特性
分子式 |
C14H16BrN3 |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2-[(2S,4S)-4-methylpyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H16BrN3/c1-9-6-12(16-7-9)14-17-8-13(18-14)10-2-4-11(15)5-3-10/h2-5,8-9,12,16H,6-7H2,1H3,(H,17,18)/t9-,12-/m0/s1 |
InChIキー |
ZCOPWHOTJYATSA-CABZTGNLSA-N |
異性体SMILES |
C[C@H]1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
正規SMILES |
CC1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)










